isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate
Overview
Description
Isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
Isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is believed to inhibit CK2 and BET proteins by binding to their active sites and preventing their activity. CK2 is a protein kinase that regulates various cellular processes, including cell growth, proliferation, and differentiation. BET proteins are transcriptional regulators that control the expression of various genes involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of neuroblastoma cells and to induce apoptosis (programmed cell death) in these cells. In addition, isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to inhibit the production of inflammatory cytokines in macrophages, which are immune cells involved in inflammation.
Advantages and Limitations for Lab Experiments
Isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent inhibitory activity against CK2 and BET proteins. However, there are also limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate. One area of research is to optimize its synthesis method to improve its solubility and efficacy. Another area of research is to further investigate its mechanism of action and to identify other potential targets for inhibition. In addition, there is a need for in vivo studies to evaluate its efficacy and safety in animal models. Finally, there is a need for clinical trials to evaluate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has potential applications in drug discovery and development. It has been identified as a potential inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders. isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has also been identified as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which have been implicated in various diseases, including cancer and inflammation.
properties
IUPAC Name |
propan-2-yl 6-[(2-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11(2)22-17(21)13-8-4-3-7-12(13)16(20)19-15-10-6-5-9-14(15)18/h3-6,9-13H,7-8H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBAPSZWIIRCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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